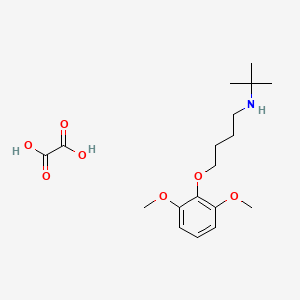![molecular formula C13H16N2O2 B4975068 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole, also known as VUF 8430, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of effects on the body, including the ability to modulate certain biochemical processes. In
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 is not fully understood. However, it has been found to modulate GPCRs such as the histamine H4 receptor. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been found to have a variety of biochemical and physiological effects. It has been found to modulate the histamine H4 receptor, which is involved in a variety of processes such as inflammation, immune response, and cell proliferation. 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has also been found to modulate other GPCRs, which can lead to a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Its ability to modulate GPCRs makes it a valuable tool for studying the role of these receptors in various biological processes. However, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments. Additionally, its effects on the body can be complex and difficult to predict.
Orientations Futures
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430. One direction is to further explore its mechanism of action and how it modulates GPCRs. Another direction is to study its effects on specific biological processes, such as inflammation or immune response. Additionally, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 could be used as a tool compound for developing new drugs that target GPCRs. Finally, future research could explore the potential therapeutic applications of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 in various diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with imidazole to form the final product, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole. The synthesis method has been optimized to yield high purity and high yield of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been studied for its potential applications in scientific research. It has been found to have a variety of effects on the body, including the ability to modulate certain biochemical processes. 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H4 receptor. It has also been studied for its potential use as a tool compound for studying the role of GPCRs in various biological processes.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALISARNWDWIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propyl]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)